molecular formula C16H18O4 B8347109 4-Cyclopropylmethoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester

4-Cyclopropylmethoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester

Cat. No. B8347109
M. Wt: 274.31 g/mol
InChI Key: KHFKFRMKDFXJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07420001B2

Procedure details

To 4-hydroxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester (300 mg, 1.36 mmol, 1 eq) under nitrogen was added potassium carbonate (377 mg, 2.73 mmol, 2 eq), 5 mL of DMF and bromomethylcyclopropane (145 uL, 1.50 mmol, 1.1 eq) and the reaction was stirred at room temperature for 16 h. After work-up and flash column chromatography, 4-cyclopropylmethoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester was obtained in 94% yield (350 mg). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.4 (m, 2 H) 0.6 (m, 2 H) 1.3 (m, 1 H) 1.3 (d, J=14.4 Hz, 3 H) 2.7 (d, 3 H) 4.0 (d, J=6.8 Hz, 2 H) 4.3 (q, J=7.1 Hz, 2 H) 6.8 (dd, J=8.1, 0.5 Hz, 1 H) 7.2 (dd, J=8.3, 0.5 Hz, 1 H) 7.4 (t, J=8.2 Hz, 1 H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
377 mg
Type
reactant
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([OH:16])[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:24][CH:25]1[CH2:27][CH2:26]1>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:24][CH:25]3[CH2:27][CH2:26]3)[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)O
Name
Quantity
377 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
145 μL
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)OCC2CC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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